UNC3230

Beschreibung

Eigenschaften

IUPAC Name |

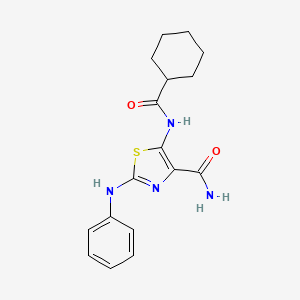

2-anilino-5-(cyclohexanecarbonylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c18-14(22)13-16(21-15(23)11-7-3-1-4-8-11)24-17(20-13)19-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,18,22)(H,19,20)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCNASHHHSKTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UNC3230: A Selective PIP5K1C Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UNC3230, a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C). This compound has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of PIP5K1C, particularly in the context of pain signaling and cancer biology. This document details the inhibitor's mechanism of action, quantitative biochemical and cellular data, and provides detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its application in preclinical research.

Introduction to PIP5K1C and this compound

Phosphatidylinositol-4-phosphate 5-kinase type 1C (PIP5K1C), also known as PIP5Kγ, is a lipid kinase that plays a crucial role in cellular signaling by catalyzing the synthesis of phosphatidylinositol-4,5-bisphosphate (PIP2).[1] PIP2 is a key second messenger and a precursor for other signaling molecules like inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] Consequently, PIP5K1C is implicated in a wide array of cellular processes, including signal transduction, vesicle trafficking, actin cytoskeleton dynamics, cell adhesion, and motility.[1][2] Dysregulation of PIP5K1C activity has been linked to various diseases, making it an attractive therapeutic target.[3]

This compound, with the chemical name 5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide, was identified through a high-throughput screen as a potent and selective inhibitor of PIP5K1C.[4][5] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of PIP5K1C and subsequently reducing cellular levels of PIP2.[6][7] This inhibitory action has been shown to have significant effects in preclinical models of chronic pain and cancer.[7][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, selectivity, and cellular efficacy.

Table 1: Biochemical Potency and Selectivity of this compound

| Parameter | Value | Assay Method | Reference(s) |

| IC50 (PIP5K1C) | ~41 nM | Microfluidic Mobility Shift Assay | [4][5] |

| 120 nM | Microfluidic Mobility Shift Assay | [6][9] | |

| Ki (PIP5K1C) | 23 nM | ATP Competition Mobility Shift Assay | [6][9] |

| Kd (PIP5K1C) | <0.2 µM | Competitive Binding Assay (DiscoveRx) | [4] |

| Selectivity | |||

| PIP4K2C Inhibition | Yes (Kd <0.2 µM) | Competitive Binding Assay (DiscoveRx) | [4] |

| PIP5K1A Interaction | No interaction at 10 µM | Competitive Binding Assay (DiscoveRx) | [4][8] |

| Other Lipid Kinases (including PI3Ks) | No inhibition | Kinase Panel Screening | [4][8] |

| DiscoveRx Selectivity Score | 0.12 (scale 0 to 1.0) | KINOMEscan | [4] |

Table 2: Cellular and In Vivo Efficacy of this compound

| Biological Effect | Concentration/Dose | Model System | Reference(s) |

| Reduction in membrane PIP2 levels | 100 nM (~45% reduction) | Dorsal Root Ganglia (DRG) neurons | [7][8] |

| Reduction of LPA-evoked calcium signaling | 100 nM | Cultured DRG neurons | [7][8] |

| Antinociceptive effect (thermal hyperalgesia) | 2 nmol (intrathecal) | Wild-type mice | [7] |

| Blunting of thermal hyperalgesia and mechanical allodynia | 2 nmol (intrathecal) | Complete Freund's Adjuvant (CFA)-inflamed hindpaw model (mice) | [7] |

| Blunting of thermal hyperalgesia and mechanical allodynia | 2 nmol (intrathecal) | Lysophosphatidic acid (LPA) model (mice) | [7] |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways involving PIP5K1C and the mechanism by which this compound exerts its inhibitory effect.

Figure 1: PIP5K1C Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Kinase Assay: Microfluidic Mobility Shift Assay

This assay is used to determine the IC50 value of this compound against PIP5K1C.[9][10]

Materials:

-

Recombinant human PIP5K1C

-

Fluorescently labeled phosphatidylinositol 4-phosphate (PI(4)P) substrate

-

ATP

-

This compound

-

Kinase reaction buffer

-

Microfluidic mobility shift assay platform (e.g., LabChip)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, add the kinase reaction buffer, recombinant PIP5K1C, and the fluorescently labeled PI(4)P substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the kinase reaction.

-

Stop the reaction according to the platform's instructions.

-

Analyze the samples on the microfluidic mobility shift assay platform, which separates the fluorescent substrate from the phosphorylated product based on their different electrophoretic mobilities.

-

The percentage of product formation is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2: Microfluidic Mobility Shift Assay Workflow.

Kinase Selectivity Profiling: KINOMEscan™

This competitive binding assay is used to assess the selectivity of this compound against a large panel of kinases.[4]

Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

Procedure (General Overview):

-

DNA-tagged kinases are combined with the immobilized ligand and the test compound (this compound) at a fixed concentration (e.g., 10 µM).

-

The mixture is incubated to allow for binding competition.

-

Unbound components are washed away.

-

The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified using qPCR.

-

The results are typically expressed as a percentage of the DMSO control, with lower percentages indicating stronger binding of the test compound.

Cellular Assay: Calcium Imaging in DRG Neurons

This assay measures the effect of this compound on intracellular calcium signaling in response to pronociceptive stimuli.[4][5]

Materials:

-

Primary dorsal root ganglia (DRG) neuron culture

-

Fura-2 AM (calcium indicator dye)

-

Extracellular solution

-

Pronociceptive agonist (e.g., Lysophosphatidic acid - LPA)

-

This compound

-

Fluorescence microscopy setup with ratiometric imaging capabilities

Procedure:

-

Culture primary DRG neurons on coverslips.

-

Load the DRG neurons with Fura-2 AM by incubating them in a solution containing the dye.

-

Wash the cells to remove excess dye and allow for de-esterification.

-

Mount the coverslip onto the microscope stage and perfuse with extracellular solution.

-

Obtain a baseline fluorescence ratio (e.g., 340/380 nm excitation) before stimulation.

-

Pre-incubate the cells with this compound or vehicle (DMSO) for a defined period.

-

Stimulate the cells with the pronociceptive agonist (e.g., LPA).

-

Record the changes in the Fura-2 fluorescence ratio over time.

-

Analyze the data by measuring the peak change in the fluorescence ratio, which corresponds to the intracellular calcium concentration.

In Vivo Pain Models

These models are used to evaluate the antinociceptive and antihyperalgesic effects of this compound in live animals.

4.4.1. Intrathecal Injection in Mice This procedure delivers this compound directly to the cerebrospinal fluid in the spinal cord.

Procedure:

-

Anesthetize the mouse according to approved institutional protocols.

-

Palpate the iliac crests to locate the L5-L6 intervertebral space.

-

Insert a fine-gauge needle (e.g., 30G) connected to a microsyringe into the intervertebral space until a tail flick is observed, indicating entry into the intrathecal space.

-

Slowly inject the desired volume of this compound solution (e.g., 5-10 µL).

-

Withdraw the needle and allow the mouse to recover from anesthesia.

4.4.2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain This model induces a persistent inflammatory state.[7]

Procedure:

-

Induce inflammation by injecting a small volume of CFA into the plantar surface of one hind paw of the mouse.

-

Allow several hours to days for the inflammation and associated pain behaviors to develop.

-

Administer this compound (e.g., via intrathecal injection).

-

Assess pain behaviors at various time points post-treatment. Common assessments include:

-

Thermal hyperalgesia: Measuring the paw withdrawal latency to a radiant heat source.

-

Mechanical allodynia: Measuring the paw withdrawal threshold to stimulation with von Frey filaments.

-

4.4.3. Lysophosphatidic Acid (LPA)-Induced Nociceptive Behavior This model assesses acute pain induced by a specific pronociceptive mediator.[4][11]

Procedure:

-

Administer this compound (e.g., via intrathecal injection) prior to LPA administration.

-

Inject LPA into the plantar surface of one hind paw.

-

Immediately observe and quantify nocifensive behaviors, such as paw licking, flinching, or lifting, for a defined period.

Conclusion

This compound is a valuable and selective research tool for elucidating the multifaceted roles of PIP5K1C. Its well-characterized biochemical and cellular activities, coupled with demonstrated in vivo efficacy, make it an ideal probe for investigating PIP5K1C-mediated signaling pathways in health and disease. The detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in preclinical research and drug discovery efforts targeting the phosphoinositide signaling cascade.

References

- 1. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2.7. Calcium imaging in acutely dissociated dorsal root ganglion neurons [bio-protocol.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Mouse models of pain, CSF collection, and intrathecal injection. [bio-protocol.org]

- 9. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysophosphatidic acid induces anxiety-like behavior via its receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ATP-Competitive Inhibition of PIP5K1C by UNC3230

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UNC3230, a potent and selective ATP-competitive inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1 Gamma (PIP5K1C). The document details the mechanism of action of this compound, its inhibitory activity, and its effects on cellular signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for key assays used to characterize this inhibitor, presents quantitative data in a structured format, and utilizes visualizations to illustrate complex biological processes and experimental workflows. This resource is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound as a tool to investigate the physiological and pathological roles of PIP5K1C and to explore its therapeutic potential.

Introduction to PIP5K1C and this compound

Phosphatidylinositol-4-phosphate 5-kinase type 1 gamma (PIP5K1C) is a crucial lipid kinase that catalyzes the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling phospholipid.[1][2] PI(4,5)P2 is integral to a multitude of cellular processes, including signal transduction, actin cytoskeleton dynamics, cell adhesion, migration, and vesicle trafficking.[3][4] Dysregulation of PIP5K1C activity and PI(4,5)P2 levels has been implicated in various diseases, including cancer and chronic pain.[5][6]

This compound is a small molecule inhibitor of PIP5K1C, identified through a high-throughput screen.[7] It acts as a potent, selective, and ATP-competitive inhibitor of PIP5K1C.[5][8] This technical guide will delve into the specifics of this compound's inhibitory action and provide the necessary technical details for its application in research and drug development.

This compound: Mechanism of Action and Biochemical Data

This compound exerts its inhibitory effect by competing with ATP for the binding site on the PIP5K1C enzyme.[5][9] This competitive inhibition prevents the phosphorylation of the substrate, phosphatidylinositol 4-phosphate (PI(4)P), thereby reducing the production of PI(4,5)P2.[5]

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay Method | Reference |

| IC50 (PIP5K1C) | ~41 nM | Microfluidic Mobility Shift Assay | [8] |

| Ki (PIP5K1C) | 23 nM | ATP Competition Mobility Shift Assay | [9] |

| Selectivity | Selective for PIP5K1C and PIP4K2C | Competitive Binding Assays (e.g., KINOMEscan) | [6][7] |

| PI(4,5)P2 Reduction in DRG Neurons | ~45% at 100 nM | Cellular PI(4,5)P2 Measurement | [8] |

Chemical Structure

The chemical structure of this compound is provided below.

IUPAC Name: 5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide[5] Molecular Formula: C17H20N4O2S[5] Molecular Weight: 344.43 g/mol [5]

Signaling Pathways and Cellular Effects of this compound

Inhibition of PIP5K1C by this compound leads to a reduction in cellular PI(4,5)P2 levels, which in turn affects numerous downstream signaling pathways and cellular functions.

PIP5K1C Signaling Pathway

The following diagram illustrates the central role of PIP5K1C in the synthesis of PI(4,5)P2 and the subsequent downstream signaling events. This compound's point of intervention is also highlighted.

Caption: PIP5K1C phosphorylates PI(4)P to generate PI(4,5)P2, a key signaling lipid.

Cellular Effects

Treatment of cells with this compound has been shown to have the following effects:

-

Reduced PI(4,5)P2 Levels: this compound significantly decreases the concentration of PI(4,5)P2 in the plasma membrane of cells, such as dorsal root ganglia (DRG) neurons.[8]

-

Impaired Actin Cytoskeleton Organization: Reduced PI(4,5)P2 levels disrupt the normal organization of the actin cytoskeleton.[5]

-

Altered Focal Adhesion Dynamics: The formation and disassembly of focal adhesions, which are crucial for cell adhesion and migration, are affected by this compound treatment.[5]

-

Inhibition of Cell Migration: Consequently, this compound can inhibit the migration of various cell types.[5]

-

Modulation of Pain Signaling: By reducing PI(4,5)P2 levels in nociceptive neurons, this compound can attenuate pain signaling.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Kinase Assay (Microfluidic Mobility Shift Assay)

This assay is used to determine the IC50 value of this compound against PIP5K1C.

Workflow Diagram:

Caption: Workflow for the in vitro kinase assay to determine the IC50 of this compound.

Materials:

-

Recombinant human PIP5K1C (e.g., Millipore)

-

Fluorescently labeled PI(4)P substrate

-

ATP

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plates

-

Microfluidic mobility shift assay platform (e.g., PerkinElmer LabChip EZ Reader)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of PIP5K1C enzyme solution (e.g., 6 nM in assay buffer for a final concentration of 3 nM) to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Prepare a substrate master mix containing fluorescently labeled PI(4)P (e.g., 2 µM for a final concentration of 1 µM) and ATP (e.g., 30 µM for a final concentration of 15 µM) in assay buffer.

-

Initiate the kinase reaction by adding 10 µL of the substrate master mix to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Stop the reaction by adding 10 µL of stop solution (e.g., 100 mM EDTA in assay buffer).

-

Analyze the samples on a microfluidic mobility shift assay platform to separate and quantify the fluorescent substrate and product.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Cellular PI(4,5)P2 Measurement (ELISA-based)

This protocol describes the measurement of PI(4,5)P2 levels in cells treated with this compound using a commercially available ELISA kit.

Workflow Diagram:

Caption: Workflow for measuring cellular PI(4,5)P2 levels using an ELISA-based assay.

Materials:

-

Cultured cells of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lipid extraction reagents (e.g., chloroform, methanol, HCl)

-

PI(4,5)P2 Mass ELISA Kit (e.g., Echelon Biosciences)

-

Microplate reader

Procedure:

-

Cell Treatment: a. Plate cells in appropriate culture vessels and grow to the desired confluency. b. Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle for the specified time (e.g., 1 hour).

-

Lipid Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells and extract the lipids according to the protocol provided with the PI(4,5)P2 ELISA kit. A common method involves a series of extractions with chloroform, methanol, and acidic solutions. c. Carefully collect the lipid-containing organic phase. d. Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.

-

ELISA Protocol: a. Resuspend the dried lipid extract in the appropriate buffer provided in the ELISA kit. b. Perform the competitive ELISA according to the manufacturer's instructions. This typically involves incubating the lipid sample with a PI(4,5)P2 detector protein and then adding this mixture to a PI(4,5)P2-coated plate. c. After incubation and washing steps, add a secondary detection reagent and a colorimetric substrate. d. Stop the reaction and measure the absorbance using a microplate reader.

-

Data Analysis: a. Generate a standard curve using the provided PI(4,5)P2 standards. b. Determine the concentration of PI(4,5)P2 in the samples by interpolating their absorbance values from the standard curve. c. Normalize the PI(4,5)P2 amount to the total protein concentration or cell number.

Western Blotting for PIP5K1C

This protocol outlines the steps for detecting PIP5K1C protein levels in cell lysates by western blotting.

Workflow Diagram:

Caption: A step-by-step workflow for the detection of PIP5K1C protein by Western Blot.

Materials:

-

Cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA kit)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against PIP5K1C (e.g., from Cell Signaling Technology, used at a 1:1000 dilution)

-

HRP-conjugated secondary antibody

-

Tris-buffered saline with Tween 20 (TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: a. Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysate to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the lysate. d. Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: a. Load the prepared samples onto an SDS-PAGE gel and run the gel to separate the proteins by size. b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunodetection: a. Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C. b. Incubate the membrane with the primary antibody against PIP5K1C (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection and Analysis: a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities to determine the relative levels of PIP5K1C protein.

Conclusion

This compound is a valuable pharmacological tool for the study of PIP5K1C and its role in cellular physiology and disease. Its potency, selectivity, and ATP-competitive mechanism of action make it a powerful inhibitor for dissecting the intricacies of PI(4,5)P2 signaling. This technical guide provides the essential information and detailed protocols to enable researchers to effectively utilize this compound in their investigations, thereby advancing our understanding of PIP5K1C-mediated processes and paving the way for potential therapeutic applications.

References

- 1. 2.12. PI(4,5)P2 ELISA Assay [bio-protocol.org]

- 2. wp.uthscsa.edu [wp.uthscsa.edu]

- 3. azurebiosystems.com [azurebiosystems.com]

- 4. jsbms.jp [jsbms.jp]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Western Blot Protocol | Proteintech Group [ptglab.com]

- 7. A novel mass assay to measure phosphatidylinositol-5-phosphate from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bosterbio.com [bosterbio.com]

- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

The Role of UNC3230 in Pain Signaling Pathways: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chronic pain represents a significant unmet medical need, driving research toward novel therapeutic targets that can overcome the limitations of current analgesics. One such target is Phosphatidylinositol 4-phosphate 5-kinase type 1C (PIP5K1C), a lipid kinase crucial for generating phosphatidylinositol 4,5-bisphosphate (PIP2) in nociceptive neurons. PIP2 is a key membrane phospholipid that acts as a convergence point for numerous pronociceptive signaling pathways. UNC3230 is a potent and selective small-molecule inhibitor of PIP5K1C. By reducing PIP2 availability in dorsal root ganglia (DRG) neurons, this compound effectively dampens the signaling of various pain receptors, leading to significant antinociceptive effects in preclinical models of both inflammatory and neuropathic pain. This document provides an in-depth technical overview of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used to characterize its function.

Core Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of PIP5K1C.[1] The primary mechanism through which this compound exerts its analgesic effect is by limiting the synthesis of PIP2 in the plasma membrane of nociceptive sensory neurons located in the dorsal root ganglia (DRG).[2][3]

The signaling cascade is as follows:

-

Inhibition of PIP5K1C: this compound selectively binds to PIP5K1C, preventing the phosphorylation of phosphatidylinositol 4-phosphate (PI(4)P) to form PIP2.[4]

-

Reduction of PIP2 Levels: This enzymatic inhibition leads to a significant reduction in the available pool of membrane PIP2. Treatment of DRG neurons with 100 nM this compound has been shown to decrease PIP2 levels by approximately 45%.[5][6]

-

Dampening of Pronociceptive Receptor Signaling: Numerous G protein-coupled receptors (GPCRs) and ion channels involved in pain sensation, such as Transient Receptor Potential Vanilloid 1 (TRPV1), require PIP2 for their function and sensitization.[1][7] Reduced PIP2 levels impair the downstream signaling of these receptors following activation by inflammatory or neuropathic mediators.

-

Attenuation of Nociceptive Hypersensitivity: By disrupting this central signaling node, this compound effectively reduces neuronal sensitization, leading to a decrease in thermal and mechanical hypersensitivity associated with chronic pain states.[5][6]

Signaling Pathway Diagram

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Assay Method | Reference |

| IC₅₀ vs. PIP5K1C | ~41 nM | Microfluidic mobility shift assay | [4][5] |

| Kᵢ vs. PIP5K1C | 23 nM | ATP Competition Assay | [1] |

| Kₑ vs. PIP5K1C | <0.2 µM | Competitive Binding Assay | [4][5] |

| Kₑ vs. PIP4K2C | <0.2 µM | Competitive Binding Assay | [4][5] |

| Inhibition of PIP2 Levels | ~45% reduction at 100 nM | PIP2 Measurement in DRG Neurons | [5][6] |

| Kinase Selectivity | Inhibited only 5 of 148 kinases at 10 µM | Kinome Scan | [4] |

Table 2: Efficacy of this compound in a Neuropathic Pain Model (LPA-Induced)

Method: this compound (2 nmol) or vehicle administered intrathecally (i.t.) 1 hour before and co-injected with Lysophosphatidic Acid (LPA, 1 nmol, i.t.).

| Time Post-LPA | Parameter | Vehicle | This compound | % Reversal of Hypersensitivity |

| 3 hours | Thermal Latency (s) | ~5.5 s | ~8.0 s | Significant Reversal |

| 3 hours | Mechanical Threshold (g) | ~0.3 g | ~0.8 g | Significant Reversal |

| 24 hours | Thermal Latency (s) | ~6.0 s | ~9.5 s | Significant Reversal |

| 24 hours | Mechanical Threshold (g) | ~0.4 g | ~1.0 g | Significant Reversal |

| (Data estimated from graphical representations in Wright et al., Neuron, 2014)[4] |

Table 3: Efficacy of this compound in an Inflammatory Pain Model (CFA-Induced)

Method: this compound (2 nmol, i.t.) or vehicle administered 2 days after intraplantar Complete Freund's Adjuvant (CFA) injection.

| Time Post-UNC3230 | Parameter | Vehicle (CFA paw) | This compound (CFA paw) | % Reversal of Hypersensitivity |

| 1 hour | Thermal Latency (s) | ~4.5 s | ~8.0 s | Significant Reversal |

| 3 hours | Thermal Latency (s) | ~5.0 s | ~7.0 s | Significant Reversal |

| 24 hours | Thermal Latency (s) | ~5.5 s | ~5.5 s | Effect Diminished |

| (Data estimated from graphical representations in Wright et al., Neuron, 2014)[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key protocols used to characterize this compound.

Animals

Adult male C57BL/6 mice were used for behavioral experiments. All procedures were conducted in accordance with approved Institutional Animal Care and Use Committee protocols.[4]

Pain Models

-

Inflammatory Pain (CFA Model): 20 µL of Complete Freund’s Adjuvant (CFA) was injected into the plantar surface of one hindpaw to induce localized inflammation and hypersensitivity.[4]

-

Neuropathic Pain (LPA Model): Neuropathic pain was induced by an intrathecal (i.t.) injection of 1 nmol of Lysophosphatidic Acid (LPA) in 5 µL of 0.9% saline.[4]

Behavioral Assays for Nociception

-

Thermal Hypersensitivity (Hargreaves Test):

-

Mice were acclimated on a heated glass surface (30°C) within individual plexiglass chambers.

-

A radiant heat source was focused on the plantar surface of the hindpaw.

-

The time taken for the mouse to withdraw its paw (paw withdrawal latency) was recorded.

-

A cutoff time of 20 seconds was used to prevent tissue damage.

-

The intensity of the heat source was calibrated to produce a baseline latency of approximately 10 seconds in naïve mice.[4]

-

-

Mechanical Allodynia (von Frey Test):

-

Mice were placed in chambers on an elevated mesh floor.

-

An electronic von Frey apparatus with a semi-flexible tip was applied to the plantar surface of the hindpaw with increasing force.

-

The force in grams (g) at which the mouse withdrew its paw was recorded as the paw withdrawal threshold.

-

Three measurements were taken per paw and averaged.[4]

-

Drug Administration

-

Intrathecal (i.t.) Injection:

-

Mice were briefly restrained without anesthesia.

-

A 30-gauge needle attached to a Hamilton microsyringe was inserted between the L5 and L6 vertebrae.

-

A volume of 5 µL containing this compound or vehicle was delivered into the cerebrospinal fluid. A characteristic tail-flick confirmed successful injection.[4]

-

-

Intraplantar (i.pl.) Injection: A direct injection of the compound (e.g., 8 nmol this compound) was made into the plantar surface of the hindpaw.[4]

In Vitro Calcium Imaging in DRG Neurons

-

DRG Neuron Culture: Dorsal root ganglia were dissected from adult mice, dissociated using enzymes (collagenase/dispase), and plated on coated coverslips for culture.

-

Dye Loading: Neurons were loaded with the ratiometric calcium indicator dye Fura-2-AM (2-3 µM) for approximately 30-45 minutes at 37°C.

-

Imaging: Coverslips were mounted on a perfusion chamber of an inverted microscope. Cells were excited alternately with 340 nm and 380 nm light, and emission was captured at 510 nm.

-

Stimulation: Agonists (e.g., LPA) were perfused over the neurons to evoke calcium responses.

-

Analysis: The ratio of fluorescence intensity (F340/F380) was calculated to represent changes in intracellular calcium concentration, indicating neuronal activation.[4]

Experimental Workflow Diagram

Conclusion and Future Directions

This compound represents a first-in-class inhibitor of PIP5K1C with demonstrated efficacy in preclinical models of chronic pain. Its mechanism of action, centered on the reduction of the critical signaling lipid PIP2, provides a novel strategy for simultaneously attenuating multiple pronociceptive pathways. This approach contrasts with traditional analgesics that target single receptors and may offer a broader and more effective means of pain control.

The data presented herein establish PIP5K1C as a viable and "druggable" target for the development of new analgesics. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Profiling: Optimizing the drug-like properties of this compound or its analogs to improve solubility, bioavailability, and duration of action for systemic administration.

-

Expanded Preclinical Models: Evaluating efficacy in a wider range of chronic pain models, including chemotherapy-induced neuropathy and osteoarthritis.

-

Safety and Toxicology: Thoroughly assessing the on-target and off-target safety profile of long-term PIP5K1C inhibition.

By targeting a key convergence point in pain signaling, this compound and subsequent molecules targeting PIP5K1C hold significant promise for the future of chronic pain management.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. jove.com [jove.com]

- 4. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. medkoo.com [medkoo.com]

Investigating the Antinociceptive Effects of UNC3230: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic pain represents a significant therapeutic challenge, often addressed by targeting individual pain-producing receptors with limited success due to the activation of multiple, diverse receptor pathways.[1][2] A more effective strategy involves targeting downstream convergence points in nociceptive signaling cascades.[3] This guide details the technical profile and antinociceptive effects of UNC3230, a selective small-molecule inhibitor of Phosphatidylinositol-4-phosphate 5-kinase type-1C (PIP5K1C).[4] PIP5K1C is the primary enzyme responsible for synthesizing phosphatidylinositol 4,5-bisphosphate (PIP2) in dorsal root ganglia (DRG) neurons, a critical second messenger for numerous pronociceptive receptors.[1][5][6][7][8] By inhibiting PIP5K1C, this compound effectively reduces PIP2 levels, dampens signaling from multiple pain receptors, and demonstrates significant antinociceptive and antihyperalgesic effects in preclinical models of inflammatory and neuropathic pain.[1][4][5] This document provides a comprehensive overview of this compound's mechanism of action, its efficacy data from in vitro and in vivo studies, and detailed experimental protocols for its evaluation.

Introduction: The Role of PIP5K1C in Nociception

Tissue inflammation and nerve injury lead to the release of a complex mixture of chemicals that activate a wide array of pronociceptive receptors on DRG neurons, initiating the sensation of pain.[1][4] Many of these receptors, including G protein-coupled receptors (GPCRs), rely on the hydrolysis of PIP2 to transmit their signals.[1][3][4] Therefore, the availability of PIP2 in the neuronal membrane is a critical rate-limiting step for pain signaling.

Studies have identified PIP5K1C as the predominant isoform of the PIP5K enzyme family expressed in DRG neurons.[1][4][5][6][7] Genetic studies using Pip5k1c+/- mice revealed that this enzyme is responsible for generating at least half of the total PIP2 pool in these sensory neurons.[1][5][6][7][8] Consequently, reducing PIP5K1C activity presents a powerful strategy to broadly attenuate signaling across multiple pronociceptive pathways, making it a novel and promising therapeutic target for chronic pain.[1][5][7]

This compound: A Selective PIP5K1C Inhibitor

This compound was identified through a high-throughput screen as a potent, ATP-competitive inhibitor of PIP5K1C.[2][4] Its selectivity and mechanism of action make it a valuable tool for investigating the role of PIP5K1C in pain and a promising lead for analgesic drug development.

Biochemical Profile of this compound

This compound exhibits high potency for PIP5K1C and selectivity against other related lipid kinases, which is crucial for minimizing off-target effects.

| Parameter | Value | Assay Method | Reference |

| IC₅₀ | ~41 nM | Microfluidic Mobility Shift Assay | [4] |

| Selectivity (K_d) | <0.2 µM | Competitive Binding Assay | [4] |

| Interaction with PIP5K1A | No interaction at 10 µM | Not Specified | [4][7] |

| Interaction with PI3Ks | No inhibition | Not Specified | [4] |

Mechanism of Action

The antinociceptive effect of this compound is derived from its direct inhibition of PIP5K1C, which disrupts the pain signaling cascade at a critical convergence point.

-

Inhibition of PIP5K1C: this compound directly binds to and inhibits the enzymatic activity of PIP5K1C.

-

Reduction of PIP2 Levels: This inhibition leads to a significant decrease in the synthesis of PIP2 in the plasma membrane of DRG neurons. Treatment with 100 nM this compound reduces membrane PIP2 levels by approximately 45%.[4]

-

Dampened Receptor Signaling: With reduced availability of PIP2, pronociceptive GPCRs that signal via PIP2 hydrolysis become less effective at transducing extracellular signals into intracellular responses, such as calcium mobilization.[1][4]

-

Reduced Nociceptor Sensitization: The overall reduction in signaling prevents the sensitization of nociceptors, such as TRPV1, thereby increasing the pain threshold.[1][5] This leads to a reduction in thermal and mechanical hypersensitivity.[4]

Preclinical Antinociceptive Efficacy

The efficacy of this compound has been evaluated in both in vitro cellular assays and in vivo animal models of chronic pain.

In Vitro Studies in DRG Neurons

Experiments using cultured DRG neurons demonstrated that this compound directly impacts key signaling events associated with nociception.

| Assay | Key Finding | This compound Concentration | Reference |

| Membrane PIP2 Levels | ~45% reduction compared to vehicle | 100 nM | [4] |

| LPA-Evoked Calcium Signaling | Significant reduction compared to vehicle | Not Specified | [4] |

In Vivo Studies in Pain Models

This compound administered locally (intrathecally or intra-paw) demonstrated significant antinociceptive effects. Systemic administration (intraperitoneal) was found to be ineffective, suggesting its utility in localized pain treatment.[1]

| Pain Model | Administration | Dose | Effect | Reference |

| Acute Thermal Pain | Intrathecal (i.t.) | 2 nmol | Increased paw withdrawal latency for 2 hours. | [1] |

| Acute Mechanical Pain | Intrathecal (i.t.) | 2 nmol | No significant acute effect. | [1] |

| CFA-Induced Inflammatory Pain | Intra-paw / i.t. | Not Specified | Significantly reduced existing thermal hyperalgesia. | [4] |

| LPA-Induced Neuropathic Pain | Intrathecal (i.t.) | 2 nmol | Attenuated thermal and mechanical hypersensitivity. | [1] |

| Motor Coordination (Rotarod) | Intrathecal (i.t.) | 2 nmol | No effect on performance. | [1] |

Note: A dose of 1 nmol (i.t.) was found to be inactive, while effects at 2 nmol and 3 nmol were similar, establishing a dose-dependent effect. An inactive structural analog of this compound had no antinociceptive activity, supporting an on-target mechanism.[1]

Experimental Methodologies

The following protocols are key to evaluating the antinociceptive properties of PIP5K1C inhibitors like this compound.

Kinase Inhibition and Selectivity Assays

-

Microfluidic Mobility Shift Assay: To determine the IC₅₀ value, the kinase (PIP5K1C), substrate (PI(4)P), and ATP are incubated with varying concentrations of this compound. The conversion of substrate to product is measured, and the concentration of inhibitor that reduces enzyme activity by 50% is calculated.[4]

-

Competitive Binding Assays: To assess selectivity, the binding affinity (K_d) of this compound to a panel of lipid and protein kinases is determined. This helps identify potential off-target interactions.[4]

DRG Neuron Culture and Calcium Imaging

-

Cell Culture: Dorsal root ganglia are dissected from adult mice. Neurons are dissociated and cultured for analysis.

-

Calcium Imaging: Cultured DRG neurons are loaded with a ratiometric calcium indicator dye (e.g., Fura-2-AM). The cells are then exposed to a pronociceptive agonist, such as Lysophosphatidic Acid (LPA), in the presence of either this compound or a vehicle control.[1] Changes in intracellular calcium concentrations are recorded via fluorescence microscopy to quantify receptor signaling.[1]

In Vivo Pain Models

-

Inflammatory Pain Model: To induce inflammatory pain, Complete Freund's Adjuvant (CFA) is injected into the plantar surface of a mouse's hind paw.[1] This induces localized inflammation, leading to enduring thermal hyperalgesia and mechanical allodynia.

-

Neuropathic Pain Model: To model neuropathic pain, 1 nmol of LPA is injected intrathecally.[1] This chemical injury model recapitulates key features of nerve-injury-induced pain, including hypersensitivity to thermal and mechanical stimuli.[1]

Behavioral Testing

-

Thermal Sensitivity (Hargreaves Test): Mice are placed on a glass surface, and a radiant heat source is focused on the plantar surface of the hind paw. The latency to paw withdrawal is measured as an indicator of thermal pain threshold.

-

Mechanical Sensitivity (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force. The force at which the mouse withdraws its paw is recorded as the mechanical withdrawal threshold.

Discussion and Future Directions

The findings presented in this guide validate PIP5K1C as a key regulator of nociceptive signaling and a viable therapeutic target for chronic pain.[1] The inhibitor, this compound, effectively reduces pain-related behaviors in preclinical models by targeting a central node common to multiple pain-sensitizing pathways.[1][4]

The lack of efficacy following systemic administration, contrasted with the strong effects of local delivery, suggests that future therapeutic applications may focus on localized treatments (e.g., topical or targeted injections) for conditions like arthritis or localized neuropathic pain.[1] This approach could maximize therapeutic benefit while minimizing potential systemic side effects.

Future research should focus on optimizing the pharmacokinetic properties of this compound to improve its solubility and develop formulations suitable for clinical use.[2] Further studies are also warranted to explore the efficacy of PIP5K1C inhibition across a broader range of chronic pain conditions and to fully delineate the long-term safety profile of this therapeutic strategy.

References

- 1. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stop the pain before it starts - UNC Research Stories [endeavors.unc.edu]

- 3. Lipid kinases as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scholarly Article or Book Chapter | The Lipid Kinase PIP5K1C Regulates Pain Signaling and Sensitization | ID: j098zj92f | Carolina Digital Repository [cdr.lib.unc.edu]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

UNC3230's Impact on Colorectal Cancer Glycolysis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of UNC3230 on the glycolytic metabolism of colorectal cancer (CRC). This compound is a selective inhibitor of Type Iγ phosphatidylinositol phosphate kinase (PIPKIγ), a key enzyme implicated in the metabolic reprogramming of cancer cells. This document summarizes key quantitative findings, details relevant experimental methodologies, and visualizes the underlying signaling pathways.

Core Findings: this compound Disrupts Glycolytic Phenotypes in Colorectal Cancer

This compound has been shown to significantly inhibit the glycolytic activities of CRC cells.[1] By targeting PIPKIγ, this compound effectively reduces glucose uptake, lactate production, and the extracellular acidification rate (ECAR) in CRC cell lines.[1] These findings highlight the therapeutic potential of targeting PIPKIγ to counteract the Warburg effect, a hallmark of cancer metabolism where cells favor aerobic glycolysis for energy production.[2][3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key glycolytic parameters in SW480 and LoVo colorectal cancer cell lines.

Table 1: Effect of this compound on Glucose Uptake in CRC Cells

| Cell Line | Treatment | Glucose Uptake (relative to control) |

| SW480 | This compound | Decreased |

| LoVo | This compound | Decreased |

| Data abstracted from graphical representations in cited literature.[1] |

Table 2: Effect of this compound on Lactate Production in CRC Cells

| Cell Line | Treatment | Lactate Production (relative to control) |

| SW480 | This compound | Decreased |

| LoVo | This compound | Decreased |

| Data abstracted from graphical representations in cited literature.[1] |

Table 3: Effect of this compound on Extracellular Acidification Rate (ECAR) in CRC Cells

| Cell Line | Treatment | ECAR (relative to control) |

| SW480 | This compound | Decreased |

| LoVo | This compound | Decreased |

| Data abstracted from graphical representations in cited literature.[1] |

Signaling Pathway: PIPKIγ-Mediated Glycolysis in Colorectal Cancer

PIPKIγ promotes the Warburg effect in colorectal cancer by activating the PI3K/Akt/mTOR signaling pathway.[2] This activation leads to the upregulation of key transcription factors, c-Myc and HIF1α, which in turn drive the expression of glycolytic enzymes and glucose transporters, ultimately enhancing aerobic glycolysis.[2] this compound, by inhibiting PIPKIγ, disrupts this cascade, leading to a reduction in glycolytic activity.

Caption: this compound inhibits PIPKIγ, disrupting the PI3K/Akt/mTOR pathway and reducing glycolysis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Glucose Uptake Assay

This protocol outlines the measurement of glucose uptake in cultured colorectal cancer cells.

-

Cell Culture: Plate CRC cells (e.g., SW480, LoVo) in a 96-well plate at a density of 1 x 104 cells/well and culture overnight.

-

Treatment: Treat the cells with this compound at the desired concentration for the specified duration.

-

Glucose Analog Incubation: Following treatment, wash the cells with phosphate-buffered saline (PBS) and incubate with a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in glucose-free medium for 30-60 minutes.

-

Signal Detection: After incubation, wash the cells to remove the excess fluorescent analog. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to determine the relative glucose uptake.

Lactate Production Assay

This protocol describes the quantification of lactate secreted into the culture medium.

-

Cell Culture and Treatment: Culture and treat the CRC cells with this compound as described in the glucose uptake assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

Lactate Measurement: Use a commercially available lactate assay kit. These kits typically involve an enzymatic reaction that converts lactate to pyruvate, coupled with a reaction that generates a colorimetric or fluorometric signal.

-

Standard Curve: Prepare a standard curve using known concentrations of lactate to quantify the amount of lactate in the samples.

-

Data Analysis: Measure the absorbance or fluorescence of the samples and standards using a microplate reader. Calculate the lactate concentration in each sample based on the standard curve and normalize to the cell number or protein concentration.

Extracellular Acidification Rate (ECAR) Assay

This protocol details the measurement of ECAR, a key indicator of glycolytic flux, using a Seahorse XF Analyzer.

-

Cell Seeding: Seed CRC cells onto a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound for the desired time.

-

Assay Preparation: Prior to the assay, replace the culture medium with a low-buffered Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

-

Seahorse XF Analysis: Perform a glycolysis stress test using the Seahorse XF Analyzer. This involves sequential injections of glucose, oligomycin (an ATP synthase inhibitor to induce maximal glycolysis), and 2-deoxyglucose (a glycolysis inhibitor).

-

Data Acquisition and Analysis: The Seahorse XF Analyzer measures the ECAR in real-time. The key parameters of glycolysis, including the basal glycolysis rate and the maximal glycolytic capacity, are calculated from the ECAR measurements.

Caption: Workflow for measuring the Extracellular Acidification Rate (ECAR).

References

- 1. researchgate.net [researchgate.net]

- 2. Type Iγ phosphatidylinositol phosphate kinase promotes tumor growth by facilitating Warburg effect in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic reprogramming in colorectal cancer: a review of aerobic glycolysis and its therapeutic implications for targeted treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic reprogramming in colorectal cancer: a review of aerobic glycolysis and its therapeutic implications for targeted treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on UNC3230 and its Role as a Lipid Kinase Inhibitor: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on UNC3230, a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-1C (PIP5K1C). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of lipid kinase signaling and the therapeutic potential of targeting these pathways.

Introduction to this compound

This compound is a selective, ATP-competitive small-molecule inhibitor of the lipid kinase PIP5K1C.[1][2] This enzyme is a key regulator of cellular signaling through its synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical secondary messenger involved in a myriad of cellular processes.[1] Foundational research identified this compound through a high-throughput screen for inhibitors of recombinant human PIP5K1C.[3][4] Subsequent studies have established its utility as a chemical probe to investigate the roles of PIP5K1C in various physiological and pathophysiological contexts, most notably in pain signaling and sensitization.[3][5] By inhibiting PIP5K1C, this compound effectively reduces the cellular levels of PIP2, thereby modulating the activity of PIP2-dependent signaling pathways.[1][6] This has positioned PIP5K1C as a potential therapeutic target for chronic pain.[5][7]

Mechanism of Action and Specificity

This compound functions as an adenosine triphosphate (ATP)-competitive inhibitor of PIP5K1C.[8][9] This mode of action involves the binding of this compound to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrate, phosphatidylinositol 4-phosphate (PI(4)P), to produce PIP2.[9]

The selectivity of this compound has been assessed against a broad panel of kinases. Notably, it shows high selectivity for PIP5K1C.[3] While it does not interact with the highly similar PIP5K1A isoform at concentrations up to 10 μM, it does show some activity against PIP4K2C (Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Gamma), another kinase that can generate PIP2, albeit from a different substrate (PI(5)P).[1][3] Importantly, this compound does not significantly inhibit other lipid kinases that regulate phosphoinositide levels, such as PI3Ks.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in foundational studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | Assay Type | Parameter | Value | Reference |

| PIP5K1C | Microfluidic Mobility Shift Assay | IC50 | ~41 nM | [1][2][3][6] |

| PIP5K1C | ATP Competition Assay | Ki | 23 nM | [9] |

| PIP5K1C | Kinase Assay | IC50 | 120 nM | [9] |

| PIP4K2C | Competitive Binding Assay | Kd | <0.2 µM | [1][3] |

| PIP5K1A | Kinase Assay | Inhibition at 10 µM | No interaction | [1][3] |

Table 2: Cellular and In Vivo Effects of this compound

| System | Treatment | Effect | Quantitative Measure | Reference |

| Dorsal Root Ganglia (DRG) Neurons | 100 nM this compound | Reduction of membrane PIP2 | ~45% decrease | [1][6] |

| Cultured DRG Neurons | This compound | Reduction of LPA-evoked calcium signaling | Significant reduction | [1][6] |

| Mouse Model of Chronic Pain | Intrathecal injection (2 nmol) | Antinociception | Significant increase in paw withdrawal latency | [6] |

| Mouse Model of Inflammatory Pain | Intrathecal injection (2 nmol) | Attenuation of thermal hyperalgesia | Significant blunting of hyperalgesia | [6] |

Signaling Pathway Perturbation by this compound

PIP5K1C plays a crucial role in nociceptive signaling. Many pain-producing G protein-coupled receptors (GPCRs) on the surface of dorsal root ganglia (DRG) neurons signal through the hydrolysis of PIP2 by phospholipase C (PLC).[3] The resulting products, inositol trisphosphate (IP3) and diacylglycerol (DAG), lead to downstream events such as calcium release and protein kinase C (PKC) activation, ultimately resulting in neuronal sensitization and the perception of pain.

This compound disrupts this pathway at a critical upstream node. By inhibiting PIP5K1C, it depletes the local pool of PIP2 required for efficient GPCR signaling. This reduction in substrate availability dampens the entire downstream signaling cascade, leading to an antinociceptive, or pain-reducing, effect.

Caption: this compound inhibits PIP5K1C, reducing PIP2 synthesis and downstream nociceptive signaling.

Experimental Protocols

The foundational identification and characterization of this compound relied on a high-throughput microfluidic mobility shift assay.[4] Below is a detailed methodology representative of this key experiment.

Protocol: Microfluidic Mobility Shift Kinase Assay for PIP5K1C Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against PIP5K1C. This assay measures the enzymatic conversion of a fluorescently labeled substrate (PI(4)P) to a product (PIP2), which are then separated based on their different electrophoretic mobilities.

Materials:

-

Recombinant human PIP5K1C enzyme

-

Fluorescently labeled PI(4)P substrate (e.g., BODIPY-TMR-PI(4)P)

-

ATP

-

Test compound (this compound) dissolved in DMSO

-

Kinase assay buffer (e.g., 25 mM Tris pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

Stop solution (e.g., 90 mM EDTA in assay buffer)

-

Microfluidic chip-based separation instrument (e.g., Caliper LabChip)

-

Multi-well assay plates (e.g., 384-well)

Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of a 384-well assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor or no enzyme).

-

Enzyme Addition: Prepare a 2x concentrated solution of PIP5K1C in kinase assay buffer. Add an appropriate volume (e.g., 5 µL) to each well of the assay plate.

-

Pre-incubation: Incubate the plate for 20-30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Prepare a 2x concentrated substrate solution containing both the fluorescently labeled PI(4)P and ATP in kinase assay buffer. The ATP concentration should be at or near its Km value (~15 µM for PIP5K1C) for competitive inhibitor studies.[4] Add an equal volume (e.g., 5 µL) to each well to start the reaction.

-

Reaction Incubation: Incubate the plate for a predetermined time (e.g., 40-60 minutes) at room temperature, protected from light. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% substrate conversion).

-

Reaction Termination: Add a stop solution (e.g., 10 µL of 90 mM EDTA) to each well to chelate Mg2+ and halt the enzymatic reaction.

-

Data Acquisition: Place the assay plate into the microfluidic instrument. The instrument will automatically sample from each well, applying a voltage to separate the fluorescent substrate and product based on charge and size. The instrument's software quantifies the amount of substrate and product by measuring the peak heights of their fluorescent signals.

-

Data Analysis:

-

Calculate the percent conversion of substrate to product for each well.

-

Normalize the data relative to the 0% and 100% inhibition controls.

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the high-throughput screening and IC50 determination process.

Caption: Workflow for determining the IC50 of this compound against PIP5K1C using a kinase assay.

Conclusion

This compound has been established as a pivotal research tool for dissecting the function of the lipid kinase PIP5K1C. Foundational studies have characterized it as a potent, selective, and ATP-competitive inhibitor that effectively reduces cellular PIP2 levels. This mechanism has been shown to disrupt nociceptive signaling pathways, highlighting PIP5K1C as a promising therapeutic target for chronic pain management. The detailed methodologies and quantitative data presented herein provide a comprehensive resource for scientists seeking to utilize this compound in their research or to develop novel therapeutics targeting lipid kinase pathways.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholarly Article or Book Chapter | The Lipid Kinase PIP5K1C Regulates Pain Signaling and Sensitization | ID: j098zj92f | Carolina Digital Repository [cdr.lib.unc.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. New target for chronic pain treatment found | Technology Networks [technologynetworks.com]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Selectivity of UNC3230 for PIP5K1C Over Other Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor UNC3230, with a specific focus on its selectivity for Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C) over other kinases. This document consolidates quantitative data, details experimental protocols, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction

This compound, with the chemical name 5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide, was identified as a potent, selective, and ATP-competitive inhibitor of PIP5K1C through a high-throughput screen.[1][2][3][4] PIP5K1C is a lipid kinase that plays a crucial role in the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key second messenger involved in various cellular processes, including signal transduction, actin cytoskeleton dynamics, and vesicle trafficking.[5] Notably, PIP5K1C has been implicated in pain signaling and sensitization, making it a potential therapeutic target for chronic pain.[1][6] The selectivity of a kinase inhibitor is a critical parameter in drug development, as off-target effects can lead to undesirable side effects. This guide delves into the specific selectivity profile of this compound.

Quantitative Selectivity Profile of this compound

This compound has been demonstrated to be a potent inhibitor of PIP5K1C with an IC50 of approximately 41 nM, as determined by a microfluidic mobility shift assay.[1][2][7] Further studies have shown that this compound is an ATP-competitive inhibitor with a Ki of around 23 nM.[4][8]

To assess its selectivity, this compound was screened against a large panel of 148 kinases.[1] The results indicate a high degree of selectivity for PIP5K1C. At a concentration of 10 µM, this compound showed significant inhibition of only a few other kinases.[1]

Table 1: Potency of this compound against Primary Kinase Targets

| Kinase Target | Assay Type | Value | Reference |

| PIP5K1C | Microfluidic mobility shift assay (IC50) | ~41 nM | [1][2][4][7] |

| PIP5K1C | ATP competition assay (Ki) | ~23 nM | [4][8] |

| PIP4K2C | Competitive binding assay (Kd) | <0.2 µM | [1][7] |

Table 2: Selectivity of this compound against a Panel of 148 Kinases at 10 µM

| Kinase Family | Number of Kinases Tested | Kinases with Significant Inhibition (>65% inhibition) | Reference |

| Lipid Kinases | Not specified | PIP5K1C, PIP4K2C | [1][7] |

| Protein Kinases | 148 | 5 (unnamed in primary source) | [1] |

Note: The primary publication states that dose-response curves were generated for the five protein kinases that were inhibited at the 10 µM screening concentration, but the identities of these kinases and their specific inhibition values are not fully detailed.[1] Importantly, this compound did not show significant interaction with the closely related PIP5K1A isoform at 10 µM.[1][7]

Experimental Protocols

The determination of this compound's potency and selectivity involved several key experimental methodologies.

1. Microfluidic Mobility Shift Assay (Primary HTS)

This assay was utilized for the high-throughput screening that led to the discovery of this compound.[4]

-

Principle: This method is based on the differential migration of a fluorescently labeled substrate and its phosphorylated product in a microfluidic chip under an electric field. The kinase reaction results in a change in the net charge or size of the substrate, leading to a shift in its mobility.

-

Protocol Outline:

-

Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant human PIP5K1C, fluorescently labeled phosphatidylinositol 4-phosphate (PI(4)P) as the substrate, and ATP.

-

Compound Incubation: Test compounds, such as this compound, are added to the reaction mixture and incubated with the kinase prior to the addition of the substrate.

-

Kinase Reaction: The reaction is initiated by the addition of the substrate and allowed to proceed for a defined period (e.g., 40 minutes) to achieve a specific level of substrate-to-product conversion in the linear range of the reaction.[4]

-

Microfluidic Separation: The reaction mixture is then introduced into a microfluidic chip. An electric field is applied, and the fluorescent substrate and product are separated based on their electrophoretic mobility.

-

Data Analysis: The amount of substrate and product is quantified by detecting the fluorescence signal. The percentage of inhibition is calculated by comparing the product formation in the presence of the compound to that of a control reaction (e.g., DMSO). IC50 values are then determined by fitting the dose-response data to a suitable equation.

-

2. Kinase Selectivity Profiling (ProfilerPro and KINOMEscan)

To assess the selectivity of this compound, two broad kinase profiling platforms were used: ProfilerPro for 48 kinases and KINOMEscan for 100 kinases.[1]

-

ProfilerPro (Activity-Based Assay):

-

Principle: This is a multi-well plate-based assay that measures the enzymatic activity of a panel of kinases.[9] It typically involves the transfer of a radiolabeled phosphate from ATP to a specific substrate for each kinase.

-

Protocol Outline:

-

This compound is added to wells containing the individual kinases from the panel at a fixed concentration (e.g., 10 µM).

-

A mixture of the respective substrate and [γ-³³P]ATP is added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a set time and then stopped.

-

The phosphorylated substrate is captured (e.g., on a filter membrane), and the unincorporated radiolabeled ATP is washed away.[10]

-

The amount of incorporated radioactivity is measured using a scintillation counter, which is proportional to the kinase activity.

-

The percentage of remaining kinase activity in the presence of this compound is calculated relative to a vehicle control.

-

-

-

KINOMEscan (Binding Assay):

-

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases.[11]

-

Protocol Outline:

-

A panel of DNA-tagged kinases is used.

-

Each kinase is incubated with the test compound (this compound) and an immobilized, broadly active kinase inhibitor (the probe ligand).

-

The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

-

If this compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

-

The results are reported as the percentage of the kinase that remains bound to the probe in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.

-

-

Signaling Pathways and Experimental Workflows

PIP5K1C Signaling in Nociception

PIP5K1C is a key enzyme in the phosphoinositide signaling pathway, which is integral to pain sensitization. Pronociceptive receptors, often G protein-coupled receptors (GPCRs), are activated by inflammatory mediators, leading to the hydrolysis of PIP2. PIP5K1C replenishes the pool of membrane PIP2, thus sustaining the signaling cascade that leads to increased neuronal excitability and pain.[1]

Caption: PIP5K1C signaling pathway in pain sensitization and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The process of determining the selectivity of a kinase inhibitor like this compound follows a structured workflow, starting from a primary screen and progressing to broad selectivity profiling.

References

- 1. The lipid kinase PIP5K1C regulates pain signaling and sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Development of a high-throughput screening assay to identify inhibitors of the lipid kinase PIP5K1C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. immune-system-research.com [immune-system-research.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of UNC3230: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of UNC3230, a potent and selective small-molecule inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 1C (PIP5K1C). This compound was identified through a high-throughput screening campaign and has been characterized as an ATP-competitive inhibitor with significant effects on cellular signaling and in vivo models of pain. This whitepaper details the biochemical and cellular activity of this compound, its kinase selectivity, and the key experimental protocols utilized in its initial investigation.

Introduction

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical lipid second messenger involved in a myriad of cellular processes, including signal transduction, ion channel regulation, and cytoskeletal dynamics. The synthesis of PIP2 is primarily catalyzed by a family of enzymes known as Phosphatidylinositol-4-Phosphate 5-Kinases (PIP5Ks). Among these, PIP5K1C has emerged as a key regulator in various physiological and pathophysiological contexts, notably in nociceptive signaling. The dysregulation of PIP2 levels has been implicated in chronic pain states, making PIP5K1C an attractive therapeutic target.

This compound was discovered as a potent and selective inhibitor of PIP5K1C, offering a valuable chemical tool to probe the function of this kinase and a potential starting point for the development of novel analgesics.[1][2] This guide summarizes the foundational data and methodologies that have defined our initial understanding of this compound.

Discovery of this compound

This compound was identified from a kinase-focused library of approximately 4,700 compounds via a high-throughput microfluidic mobility shift assay designed to measure the enzymatic activity of recombinant human PIP5K1C.[3] The screen identified several potent inhibitors, with this compound (5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide) emerging as one of the most potent hits.[3]

Biochemical Characterization

Potency and Mechanism of Action

This compound is a highly potent inhibitor of PIP5K1C. Initial high-throughput screening identified its inhibitory activity, which was subsequently confirmed and refined through further enzymatic assays.

Table 1: Biochemical Potency and Mechanism of this compound against PIP5K1C

| Parameter | Value | Assay Method | Reference |

| IC50 | ~41 nM | Microfluidic Mobility Shift Assay | [4][5][] |

| Ki | 23 nM | ATP Competition Mobility Shift Assay | [3][7] |

| Mechanism of Action | ATP-competitive | ATP Competition Studies | [3][7] |

These studies demonstrated that this compound directly inhibits the phosphorylation of PI(4)P by PIP5K1C in a manner that is competitive with ATP.[3][7]

Kinase Selectivity Profile

To assess the specificity of this compound, it was profiled against a broad panel of kinases. The results indicate a high degree of selectivity for PIP5K1C.

Table 2: Kinase Selectivity of this compound

| Kinase Target | Inhibition / Binding | Assay Method | Reference |

| PIP5K1C | Potent Inhibition (Kd < 0.2 µM) | Competitive Binding Assay | [5][8] |

| PIP4K2C | Potent Inhibition (Kd < 0.2 µM) | Competitive Binding Assay | [5][8] |

| PIP5K1A | No significant interaction at 10 µM | Microfluidic Mobility Shift Assay | [5][8] |

| PI3Ks | No inhibition | Kinase Panel Screening | [5][8] |

| Other Lipid Kinases | No inhibition | Kinase Panel Screening | [5][8] |

This compound also demonstrates potent inhibition of PIP4K2C, another kinase that can generate PIP2, albeit from a different substrate (PI(5)P).[8][9] However, it shows excellent selectivity over the highly homologous PIP5K1A and does not inhibit other lipid kinases, including the PI3K family.[5][8]

Cellular Characterization

The effects of this compound on cellular signaling pathways were investigated in dorsal root ganglion (DRG) neurons, which are key mediators of pain sensation.

Table 3: Cellular Activity of this compound

| Cellular Effect | Experimental Model | This compound Concentration | Result | Reference |

| Reduction of Membrane PIP2 Levels | Cultured DRG Neurons | 100 nM | ~45% reduction | [4][5] |

| Inhibition of LPA-evoked Calcium Signaling | Cultured DRG Neurons | 100 nM | Significant reduction | [4][5] |

These findings confirm that this compound can effectively penetrate cells and inhibit its target, leading to a downstream modulation of PIP2-dependent signaling events.

In Vivo Characterization

The therapeutic potential of this compound was evaluated in preclinical models of chronic pain.

Table 4: In Vivo Efficacy of this compound in Pain Models

| Pain Model | Administration Route | Dose | Effect | Reference |

| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Intrathecal | 2 nmol | Significant reduction in thermal and mechanical hyperalgesia | [4][] |

| LPA-induced Neuropathic Pain | Intrathecal | 2 nmol | Significant reduction in thermal hyperalgesia and mechanical allodynia | [4] |

Intrathecal administration of this compound demonstrated significant antinociceptive effects, reducing pain-like behaviors in both inflammatory and neuropathic pain models, suggesting that local inhibition of PIP5K1C in the spinal cord is sufficient to produce analgesia.[8]

Signaling Pathways and Experimental Workflows

PIP5K1C Signaling Pathway in Nociception

The following diagram illustrates the central role of PIP5K1C in nociceptive signaling and the point of intervention for this compound.

Caption: PIP5K1C signaling cascade in pain perception.

High-Throughput Screening Workflow

The workflow for the discovery of this compound is depicted below.

Caption: Workflow for the discovery of this compound.

Experimental Protocols

Microfluidic Mobility Shift Assay for High-Throughput Screening

This assay measures the conversion of a fluorescently labeled substrate to its phosphorylated product based on their different electrophoretic mobilities.

-

Reagents:

-

Recombinant human PIP5K1C

-

Fluorescein-conjugated PI(4)P (substrate)

-

ATP

-

Assay Buffer (e.g., containing HEPES, MgCl2, Brij-35, DTT)

-

Test compounds (from kinase-focused library) dissolved in DMSO

-

-

Procedure:

-

Dispense test compounds or DMSO (control) into a 384-well plate.

-

Add a solution of PIP5K1C enzyme to each well and incubate to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of fluorescently labeled PI(4)P and ATP.

-

Incubate the reaction at room temperature.

-

Stop the reaction (e.g., with a stop buffer containing EDTA).

-

Analyze the samples using a microfluidic chip-based instrument (e.g., Caliper LabChip). The instrument applies a voltage to separate the substrate and product, and fluorescence is detected to quantify the extent of the reaction.

-

Calculate the percent inhibition for each compound relative to the DMSO control.

-

Kinase Selectivity Profiling (KINOMEscan™)

This is a competitive binding assay that quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

-